2-Amino-2-methyl-4-(methylthio)butan-1-ol
Description
2-Amino-2-methyl-4-(methylthio)butan-1-ol (CAS: 2899-37-8) is a branched amino alcohol characterized by a methylthio (-SCH₃) group at the fourth carbon and a methyl-substituted amino (-NH₂) group at the second carbon. Its molecular formula is C₅H₁₃NOS (MW: 135.23 g/mol), and it is typically stored under inert conditions at 2–8°C due to its sensitivity to oxidation and light . The compound’s stereochemistry (S-configuration) and functional groups make it relevant in asymmetric synthesis and pharmaceutical intermediates.
Properties
Molecular Formula |
C6H15NOS |
|---|---|
Molecular Weight |
149.26 g/mol |
IUPAC Name |
2-amino-2-methyl-4-methylsulfanylbutan-1-ol |
InChI |
InChI=1S/C6H15NOS/c1-6(7,5-8)3-4-9-2/h8H,3-5,7H2,1-2H3 |
InChI Key |
BUKXMGFODPTYFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCSC)(CO)N |
Origin of Product |
United States |
Preparation Methods
Free-Radical Mercaptan Addition to Olefinic Substrates
One of the primary synthetic routes to compounds structurally related to 2-amino-2-methyl-4-(methylthio)butan-1-ol involves the free-radical addition of mercaptans (thiols) to nonconjugated olefinic substrates bearing terminal carbon-carbon double bonds. This process is well-documented in European Patent EP0961769B1 and is notable for producing mercaptan addition products that are precursors to hydroxy-methylthio butanoic acids and amino alcohols.
Process Summary:
- Substrates: Nonconjugated olefins such as esters of 2-hydroxy-3-butenoic acid, 2-hydroxy-3-butenamide, and related compounds.
- Mercaptan: Methyl mercaptan (CH3SH) is added across the terminal double bond.
- Catalysts: Organic amines such as pyridine facilitate the Michael addition.
- Intermediate Formation: The reaction yields compounds like 3-(methylthio)propanal (MMP).
- Subsequent Reactions: MMP is further reacted with hydrogen cyanide (HCN) in the presence of organic amine catalysts to form 2-hydroxy-4-(methylthio)butanenitrile (HMBN).
- Hydrolysis: The nitrile is hydrolyzed to yield the target hydroxy-methylthio compound.
| Step | Reaction Type | Reagents/Catalysts | Product/Intermediate |
|---|---|---|---|
| 1. Mercaptan addition | Free-radical Michael addition | Methyl mercaptan, pyridine | 3-(methylthio)propanal (MMP) |
| 2. Cyanide addition | Nucleophilic addition | Hydrogen cyanide, amine catalyst | 2-hydroxy-4-(methylthio)butanenitrile (HMBN) |
| 3. Hydrolysis | Hydrolysis | Acid or base | 2-hydroxy-4-(methylthio)butanoic acid (HMBA) |
This method emphasizes the versatility of mercaptan addition in synthesizing sulfur-containing amino alcohols and acids, with potential for scale-up in industrial applications.
Hydrolysis and Salt Formation Techniques
The preparation of amino alcohols often involves hydrolysis of amide or nitrile intermediates to the free amino alcohol, followed by salt formation for purification and stabilization. For example, in the synthesis of dl-2-amino-1-butanol derivatives, hydrolysis of N-[1-(chloromethyl)propyl]acetamide to the amino alcohol hydrochloride salt is achieved by refluxing with methanol and catalytic hydrochloric acid.
This method highlights:
- Use of mild hydrolysis conditions to avoid decomposition.
- Formation of stable hydrochloride salts for isolation.
- Possibility of further purification via crystallization with chiral acids (e.g., L(+)-tartaric acid).
While this exact pathway is for a related amino alcohol, similar hydrolysis and salt formation steps can be applied to the target compound or its precursors.
Summary Table of Preparation Methods
Research Findings and Considerations
The free-radical mercaptan addition method is industrially relevant for producing hydroxy-methylthio butanoic acids and amino alcohols, which are important as animal feed supplements and biochemical intermediates.
The choice of catalyst and reaction conditions (temperature, solvent, radical initiators) critically influences yield and selectivity in mercaptan addition reactions.
Safety considerations are paramount due to the use of toxic reagents such as hydrogen cyanide and volatile mercaptans.
Purification strategies often involve salt formation (e.g., hydrochloride salts) to isolate and stabilize the amino alcohol products.
Emerging synthetic methods involving nucleophilic displacement offer alternative routes, especially for cyclic sulfur-containing compounds, though their direct application to this compound requires further exploration.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-4-(methylthio)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amino group to an amine or the hydroxyl group to an alkane.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-methyl-4-(methylthio)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which 2-Amino-2-methyl-4-(methylthio)butan-1-ol exerts its effects involves interactions with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methylthio group may also participate in hydrophobic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison
Key Observations :
- Steric and Electronic Effects: The methyl group at the amino-bearing carbon (C2) in this compound introduces steric hindrance, reducing nucleophilicity compared to non-methylated analogs like (S)-2-Amino-4-(methylthio)butan-1-ol .
- Polarity: The methylthio (-SCH₃) group enhances lipophilicity relative to oxygen-containing analogs (e.g., hydroxyl or ether groups), as seen in (R)-2-Amino-2-methyl-4-(4-heptyloxyphenyl)butan-1-ol .
- Aromatic vs. Aliphatic Substituents: Compounds with aromatic groups (e.g., phenyl in 2-(Dimethylamino)-2-phenylbutan-1-ol) exhibit stronger π-π interactions, influencing solubility and crystallization behavior .
Physicochemical Properties
Table 2: Physical and Chemical Properties
Key Findings :
- Hydrogen Bonding: The presence of -NH₂ and -OH groups in this compound facilitates hydrogen bonding, leading to higher boiling points compared to ether analogs like ethoxyethane (b.p. 35°C) .
- Thermal Stability: Branched analogs (e.g., 2-methyl-1-butanol) generally exhibit lower boiling points than linear-chain alcohols due to reduced surface area for intermolecular interactions .
Reactivity Insights :
Table 4: Hazard Classification
Safety Notes:
- Both this compound and its ethyl-substituted analog (2-Amino-2-ethylbutan-1-ol) share skin/eye irritation risks, likely due to the amino-alcohol moiety .
Biological Activity
2-Amino-2-methyl-4-(methylthio)butan-1-ol (AMMB) is an organic compound notable for its unique structure, which includes an amino group, a methylthio group, and a branched carbon backbone. This composition allows for diverse biological interactions and potential applications in medicinal chemistry and organic synthesis. The molecular formula of AMMB is , with a molecular weight of approximately 149.25 g/mol.
Structural Features
The structural features of AMMB contribute significantly to its biological activity:
- Amino Group : Capable of forming hydrogen bonds with biological molecules, enhancing its interaction with various biomolecules.
- Methylthio Group : Engages in hydrophobic interactions, potentially influencing the compound's pharmacological properties.
The mechanism of action for AMMB involves its interaction with specific molecular targets within biological systems. The dual functional groups allow AMMB to modulate various biochemical pathways, although detailed studies are required to elucidate specific targets and mechanisms.
Biological Activity
Research indicates that AMMB exhibits several biological activities:
-
Pharmacological Properties :
- AMMB has shown potential as a precursor in drug synthesis, particularly in developing compounds with enhanced bioactivity.
- Its ability to form hydrogen bonds and engage in hydrophobic interactions suggests that it may influence enzyme activity and receptor binding.
- Toxicological Profile :
- Antimicrobial Activity :
Comparative Analysis
To better understand the uniqueness of AMMB, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-1-butanol | Lacks methylthio group | Simpler structure; less steric hindrance |
| 4-Amino-2-methylbutan-2-ol | Different functional groups | Varying reactivity due to distinct functional groups |
| 1-(Hydroxymethyl)propylamine | Similar functional groups | Varying carbon chain length affects solubility |
The presence of both an amino group and a methylthio group in AMMB provides distinct chemical reactivity and biological properties, differentiating it from other similar compounds.
Future Directions
Further research is necessary to fully elucidate the biological activity of this compound. Key areas for future investigation include:
- Detailed studies on the pharmacodynamics and pharmacokinetics of AMMB.
- Exploration of its interactions with specific biomolecular targets.
- Assessment of its therapeutic potential in various medical applications.
Q & A
Q. What synthetic strategies are optimal for preparing 2-amino-2-methyl-4-(methylthio)butan-1-ol with high enantiomeric purity?
Methodological Answer:
- Nucleophilic substitution : Use methylthiol-containing precursors (e.g., 4-(methylthio)butan-2-ol derivatives) with amino-methyl groups under controlled pH (8–10) to avoid racemization .
- Catalytic hydrogenation : Reduce nitro intermediates (e.g., 2-nitro-2-methyl-4-(methylthio)butan-1-ol) using Pd/C or Raney Ni under H₂ pressure (1–3 atm) to yield the amine .
- Chiral resolution : Employ chiral auxiliaries (e.g., tartaric acid derivatives) or enzymatic resolution (lipases) for enantiomeric separation .
- Key analytical validation : Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) and confirm stereochemistry with chiral HPLC (Chiralpak AD-H column) .
Q. How can the solubility and stability of this compound be optimized for aqueous-phase biological assays?
Methodological Answer:
- Solubility enhancement : Use co-solvents (e.g., DMSO ≤5% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility without denaturing proteins .
- pH adjustment : Stabilize the compound in buffers (pH 6–8) to prevent amine protonation or thioether oxidation .
- Light sensitivity : Store solutions in amber vials at 2–8°C under inert gas (N₂/Ar) to mitigate photodegradation .
Q. What spectroscopic techniques are most effective for characterizing structural isomers of this compound?
Methodological Answer:
- NMR differentiation : Use ¹³C DEPT-135 to distinguish methyl groups (δ 20–25 ppm) and thioether signals (δ 30–35 ppm). 2D NOESY confirms spatial proximity of methyl and amino groups .
- Mass spectrometry : High-resolution ESI-MS (positive ion mode) identifies [M+H]⁺ ions (calc. m/z 164.11) and fragmentation patterns (e.g., loss of –CH₂SH) .
- IR spectroscopy : Detect primary amine stretches (3350–3300 cm⁻¹) and hydroxyl bends (broad ~3400 cm⁻¹) to rule out oxidation byproducts .
Advanced Research Questions
Q. How does stereochemistry at C2 influence the compound’s interaction with bacterial amino acid transporters?
Methodological Answer:
- Competitive binding assays : Compare uptake of (R)- and (S)-enantiomers in E. coli using radiolabeled analogs (³H/¹⁴C). Measure IC₅₀ values to assess transporter affinity .
- Molecular docking : Simulate enantiomer binding to S. aureus NorA efflux pump (PDB: 1PW4) using AutoDock Vina. Prioritize poses with hydrogen bonding to Asp84 and hydrophobic interactions with Phe47 .
- In vivo efficacy : Test enantiomers in murine infection models; correlate pharmacokinetics (AUC, Cmax) with MIC reductions .
Q. What mechanistic pathways explain the compound’s inhibition of cytochrome P450 enzymes?
Methodological Answer:
- Metabolite profiling : Incubate with human liver microsomes (+NADPH) and analyze via LC-MS/MS for reactive intermediates (e.g., sulfoxide/sulfone derivatives) .
- CYP isoform specificity : Use recombinant CYP3A4/CYP2D6 with fluorogenic substrates (e.g., BOMCC). Calculate Kₖ (inhibition constant) via Dixon plots .
- Time-dependent inhibition : Pre-incubate compound with CYP3A4; assess residual activity with midazolam hydroxylation to distinguish reversible vs. mechanism-based inhibition .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT calculations : Optimize geometry (B3LYP/6-31G*) to evaluate leaving group propensity (e.g., –OH vs. –SH). Calculate activation energies for SN2 transitions .
- Solvent effects : Simulate reaction in polar aprotic (DMF) vs. protic (MeOH) solvents using COSMO-RS to predict rate acceleration .
- Machine learning : Train models on PubChem reaction data (similar amino alcohols) to predict regioselectivity in thioether alkylation .
Q. What strategies resolve contradictions in reported bioactivity data across different cell lines?
Methodological Answer:
- Assay standardization : Replicate studies using identical cell lines (ATCC-validated) and culture conditions (e.g., RPMI + 10% FBS) .
- Metabolic profiling : Compare intracellular ATP/GSH levels (via luminescence assays) to rule out cytotoxicity confounding bioactivity .
- Proteomic analysis : Perform SILAC labeling in discrepant cell lines (HeLa vs. HEK293) to identify differential protein targets (e.g., kinases vs. phosphatases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
